[2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is often carried out in solvents like dimethylformamide or ethanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone: can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
6-Substituted benzothiazoles: Investigated for their anticancer activities.
The uniqueness of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-ylmethanone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C27H24N4OS |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyrimidin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C27H24N4OS/c1-3-18-13-15-19(16-14-18)24-23(25(32)20-9-5-4-6-10-20)17(2)28-26(30-24)31-27-29-21-11-7-8-12-22(21)33-27/h4-16,24H,3H2,1-2H3,(H2,28,29,30,31) |
InChI Key |
NWSIVZRSTZOAEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=N2)NC3=NC4=CC=CC=C4S3)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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